molecular formula C24H32O5 B562689 [(1S,4R,6R,8R,9S,10R,11S)-10-hydroxy-1,6-dimethyl-9-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-yl] (E)-3-phenylprop-2-enoate CAS No. 102273-86-9

[(1S,4R,6R,8R,9S,10R,11S)-10-hydroxy-1,6-dimethyl-9-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-yl] (E)-3-phenylprop-2-enoate

Cat. No.: B562689
CAS No.: 102273-86-9
M. Wt: 400.515
InChI Key: QFWCWMZSCXWBAK-IVFCFFJYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1S,4R,6R,8R,9S,10R,11S)-10-hydroxy-1,6-dimethyl-9-propan-2-yl-5,12-dioxatricyclo[91004,6]dodecan-8-yl] (E)-3-phenylprop-2-enoate is a synthetic organic compound with the molecular formula C24H32O5 It is characterized by the presence of a cinnamoyl group attached to an epoxyechinadiol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,4R,6R,8R,9S,10R,11S)-10-hydroxy-1,6-dimethyl-9-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-yl] (E)-3-phenylprop-2-enoate typically involves the following steps:

    Formation of the Cinnamoyl Group: The cinnamoyl group can be synthesized through the condensation of cinnamic acid with an appropriate alcohol or amine under acidic conditions.

    Epoxidation: The cinnamoyl compound is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid, to form the epoxide ring.

    Coupling with Echinadiol: The epoxidized cinnamoyl compound is then coupled with echinadiol under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction parameters such as temperature, pressure, and reactant concentrations.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(1S,4R,6R,8R,9S,10R,11S)-10-hydroxy-1,6-dimethyl-9-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-yl] (E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with various functional groups replacing the epoxide ring.

Scientific Research Applications

[(1S,4R,6R,8R,9S,10R,11S)-10-hydroxy-1,6-dimethyl-9-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-yl] (E)-3-phenylprop-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1S,4R,6R,8R,9S,10R,11S)-10-hydroxy-1,6-dimethyl-9-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-yl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can:

    Inhibit Enzymes: Bind to and inhibit the activity of certain enzymes, affecting metabolic pathways.

    Modulate Receptors: Interact with cellular receptors, altering signal transduction pathways.

    Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

[(1S,4R,6R,8R,9S,10R,11S)-10-hydroxy-1,6-dimethyl-9-propan-2-yl-5,12-dioxatricyclo[9.1.0.04,6]dodecan-8-yl] (E)-3-phenylprop-2-enoate can be compared with other similar compounds, such as:

    Cinnamoyl Chloride: A precursor in the synthesis of cinnamoyl derivatives.

    Epoxycinnamic Acid: An epoxidized derivative of cinnamic acid.

    Echinadiol: A diol compound used in the synthesis of this compound.

Uniqueness

This compound is unique due to its combined cinnamoyl and epoxyechinadiol structure, which imparts distinct chemical and biological properties not found in its individual components.

Properties

CAS No.

102273-86-9

Molecular Formula

C24H32O5

Molecular Weight

400.515

InChI

InChI=1S/C24H32O5/c1-15(2)20-17(27-19(25)11-10-16-8-6-5-7-9-16)14-24(4)18(28-24)12-13-23(3)22(29-23)21(20)26/h5-11,15,17-18,20-22,26H,12-14H2,1-4H3/b11-10+/t17-,18-,20-,21-,22+,23+,24-/m1/s1

InChI Key

QFWCWMZSCXWBAK-IVFCFFJYSA-N

SMILES

CC(C)C1C(CC2(C(O2)CCC3(C(C1O)O3)C)C)OC(=O)C=CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.